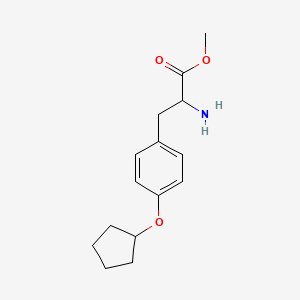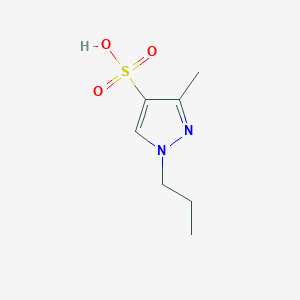
3-甲基-1-丙基吡唑-4-磺酸
描述
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .科学研究应用
合成和化学反应
衍生物的合成:已合成并研究了各种应用的3-甲基-1-丙基吡唑-4-磺酸衍生物。例如,刘华祥(2006)报道了合成1-甲基-3-丙基-4-硝基吡唑-5-羧酸,这是3-甲基-1-丙基吡唑的衍生物,展示了创造一系列相关化合物的潜力 (Liu Hua-xiang, 2006)。
腐蚀抑制:Babić-Samardžija等人(2005)的研究探讨了杂环二唑类化合物,包括3-甲基-1-丙基吡唑的衍生物,作为铁在酸性环境中的腐蚀抑制剂 (Babić-Samardžija等人,2005)。
合成中的催化:Khaligh(2014)利用3-甲基-1-磺酸咪唑氢硫酸盐,与3-甲基-1-丙基吡唑密切相关,作为合成多羟基喹啉衍生物的催化剂,突显了其在有机合成中作为有效催化剂的潜力 (Khaligh, 2014)。
药物合成:Ahn等人(2002)讨论了使用与3-甲基-1-丙基吡唑结构相关的化合物合成质子泵抑制剂兰索普拉唑的过程 (Ahn et al., 2002)。
螺环化合物的合成:Shermolovich和Emets(2000)报道了基于3-甲基-(氨基)-1-苯基吡唑-5-酮的含硫螺环化合物的合成,表明与3-甲基-1-丙基吡唑相关化合物的化学多样性 (Shermolovich & Emets, 2000)。
材料科学中的应用
表面形态学研究:Babić-Samardžija等人的工作还包括对处理材料的表面形态学的研究,有助于理解材料保护和保存方法 (Babić-Samardžija等人,2005)。
钢铁的腐蚀抑制剂:Ouchrif等人(2005)研究了与3-甲基-1-丙基吡唑相关的化合物1,3-双(3-羟甲基-5-甲基-1-吡唑)丙烷作为钢铁在酸性溶液中的腐蚀抑制剂的效果 (Ouchrif et al., 2005)。
未来方向
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties . Therefore, the future research directions could involve exploring these properties further and finding new and improved applications for these compounds .
作用机制
Target of Action
The primary targets of “3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid” are currently unknown. The compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with multiple receptors, leading to various biological activities . .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could affect multiple pathways
Result of Action
As a pyrazole derivative, it may exhibit a range of biological activities
生化分析
Biochemical Properties
3-Methyl-1-propylpyrazole-4-sulfonic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds. The interaction between 3-Methyl-1-propylpyrazole-4-sulfonic acid and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of 3-Methyl-1-propylpyrazole-4-sulfonic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting specific kinases in this pathway, 3-Methyl-1-propylpyrazole-4-sulfonic acid can alter gene expression patterns and metabolic activities within the cell. Additionally, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 3-Methyl-1-propylpyrazole-4-sulfonic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of the enzyme. This binding can lead to conformational changes that either inhibit or activate the enzyme’s function. For example, the compound’s interaction with cytochrome P450 enzymes involves binding to the heme group, thereby preventing the enzyme from metabolizing its substrates . Additionally, 3-Methyl-1-propylpyrazole-4-sulfonic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and effects of 3-Methyl-1-propylpyrazole-4-sulfonic acid over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures. In in vitro studies, the effects of 3-Methyl-1-propylpyrazole-4-sulfonic acid on cellular function have been observed to change over time, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism . In in vivo studies, the compound’s long-term effects include changes in tissue morphology and function, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of 3-Methyl-1-propylpyrazole-4-sulfonic acid vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate enzyme activity and cellular processes effectively. At higher doses, it can induce significant toxic effects, including liver and kidney damage, as well as alterations in hematological parameters . The threshold for these adverse effects varies depending on the animal model used, but it is generally observed that doses above a certain level lead to severe toxicity and even mortality .
Metabolic Pathways
3-Methyl-1-propylpyrazole-4-sulfonic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can further interact with other metabolic pathways. The presence of the sulfonic acid group in its structure also allows it to participate in sulfonation reactions, which are crucial for the detoxification and excretion of xenobiotics . Additionally, 3-Methyl-1-propylpyrazole-4-sulfonic acid can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .
Transport and Distribution
The transport and distribution of 3-Methyl-1-propylpyrazole-4-sulfonic acid within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 3-Methyl-1-propylpyrazole-4-sulfonic acid can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by its solubility and binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-Methyl-1-propylpyrazole-4-sulfonic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of 3-Methyl-1-propylpyrazole-4-sulfonic acid within these organelles allows it to modulate key biochemical pathways and cellular functions effectively .
属性
IUPAC Name |
3-methyl-1-propylpyrazole-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-3-4-9-5-7(6(2)8-9)13(10,11)12/h5H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSPVSYVGIUEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(4-Bromophenyl)methyl][(3-fluorophenyl)methyl]methylamine](/img/structure/B1399095.png)
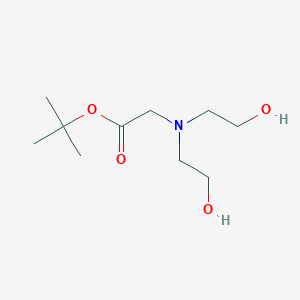
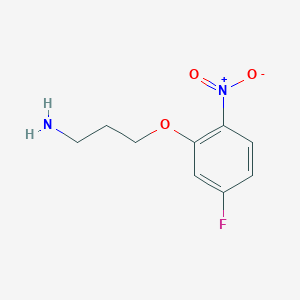

![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
![[3-(3,4-Difluorophenyl)phenyl]methanamine](/img/structure/B1399102.png)

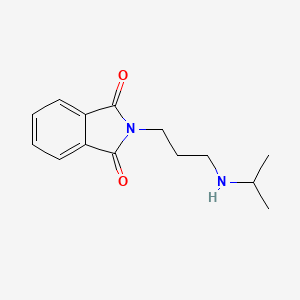
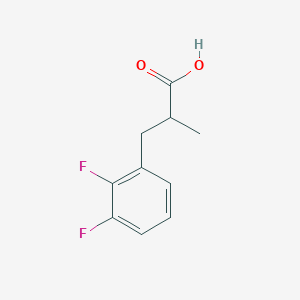
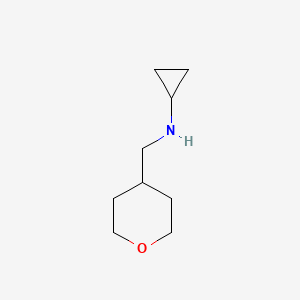
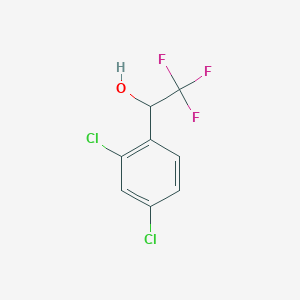
![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)
